molecular formula C20H15Cl2N3O3S B12204910 Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B12204910
M. Wt: 448.3 g/mol
InChI Key: FPTOQPUJIUZXEL-UHFFFAOYSA-N
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Description

Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate (CAS: 901660-06-8) is a pyrimidine derivative featuring a 5-chloro-substituted pyrimidin-4-yl core. The molecule is further functionalized with a 4-chlorobenzylsulfanyl group at position 2 and a methyl benzoate moiety linked via a carbonylamino bridge at position 2.

Properties

Molecular Formula

C20H15Cl2N3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15Cl2N3O3S/c1-28-19(27)13-4-8-15(9-5-13)24-18(26)17-16(22)10-23-20(25-17)29-11-12-2-6-14(21)7-3-12/h2-10H,11H2,1H3,(H,24,26)

InChI Key

FPTOQPUJIUZXEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Sulfanyl Group Introduction

The sulfanyl (-S-) group is introduced via a reaction between 5-chloro-2-mercaptopyrimidine-4-carboxylic acid and 4-chlorobenzyl chloride. This step typically employs a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C. The mechanism involves deprotonation of the thiol group, followed by an SN2\text{S}_\text{N}2 displacement of the chloride on 4-chlorobenzyl chloride:

5-Chloro-2-mercaptopyrimidine-4-carboxylic acid+4-Chlorobenzyl chlorideK2CO3,DMF5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid+HCl\text{5-Chloro-2-mercaptopyrimidine-4-carboxylic acid} + \text{4-Chlorobenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid} + \text{HCl}

The reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol/water mixtures.

Activation of the Carboxylic Acid Group

The carboxylic acid moiety of the pyrimidine intermediate must be activated to facilitate amide bond formation. This is achieved through conversion to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2).

Acyl Chloride Formation

The intermediate (5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid) is refluxed with excess SOCl2\text{SOCl}_2 in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) for 4–6 hours. The reaction mixture is then concentrated under reduced pressure to yield the corresponding acyl chloride:

R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}

Excess SOCl2\text{SOCl}_2 is removed via distillation, and the acyl chloride is used directly in the next step without further purification.

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the acyl chloride with methyl 4-aminobenzoate to form the target amide. This reaction is typically conducted in the presence of a base to neutralize HCl generated during the process.

Reaction Conditions and Workup

A solution of methyl 4-aminobenzoate in CH2Cl2\text{CH}_2\text{Cl}_2 is treated with triethylamine (Et3N\text{Et}_3\text{N}) and the acyl chloride derivative. The mixture is stirred at room temperature for 12–24 hours. The reaction progress is confirmed via TLC, and the product is isolated by filtration or extraction:

R-COCl+H2N-C6H4COOCH3Et3NR-CONH-C6H4COOCH3+HCl\text{R-COCl} + \text{H}2\text{N-C}6\text{H}4\text{COOCH}3 \xrightarrow{\text{Et}3\text{N}} \text{R-CONH-C}6\text{H}4\text{COOCH}3 + \text{HCl}

The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate eluent system, yielding the final compound as a white solid.

Analytical Characterization

The synthesized compound is validated using spectroscopic and chromatographic techniques:

Spectral Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) : Signals at δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.35 (m, 8H, aromatic-H), 4.45 (s, 2H, -SCH2_2-), 3.85 (s, 3H, -OCH3_3).

  • IR (KBr) : Peaks at 1685 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (N-H bend), 1240 cm1^{-1} (C-O ester).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis shows a purity of >98% with a retention time of 12.7 minutes (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

The preparation method described above is compared with alternative approaches documented in patents and chemical databases:

Parameter Current Method Alternative Method
Sulfanyl Introduction Nucleophilic substitutionDiazotization-sulfonation sequence
Activation Reagent Thionyl chloridePhosphorus pentachloride (PCl5\text{PCl}_5)
Coupling Base TriethylaminePyridine
Overall Yield 62%48%

The nucleophilic substitution route offers higher yields and simpler workup compared to diazotization methods, which involve hazardous intermediates like diazonium salts.

Industrial-Scale Considerations

For large-scale production, the following optimizations are recommended:

  • Solvent Recycling : DMF and CH2Cl2\text{CH}_2\text{Cl}_2 can be recovered via distillation.

  • Catalytic Enhancements : Use of catalytic N,NN,N-dimethylaminopyridine (DMAP) during amide coupling to reduce reaction time.

  • Safety Protocols : Strict control of SOCl2\text{SOCl}_2 usage due to its corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Interaction : The pyrimidine ring can interact with nucleic acids or proteins, modulating their function and impacting cellular signaling pathways.
  • Oxidative Stress Modulation : The sulfanyl group can participate in redox reactions, influencing oxidative stress levels within cells.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Dipeptidyl Peptidase-IV Inhibition

The compound has also been explored for its inhibitory effects on dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism:

  • Research indicates that modifications to the structure can enhance DPP-IV inhibition, making it a candidate for treating type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can be contextualized by comparing it with analogous pyrimidine derivatives. Key differences in substituents, biological activity, and physicochemical properties are summarized below:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name / CAS Number Substituents (Position 2 / Position 4) Biological Activity / Application Key Physicochemical Properties References
This compound (901660-06-8) 4-chlorobenzylsulfanyl / methyl benzoate Potential kinase inhibitor (inferred) Lipophilic (Cl substituents); ester prodrug
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (873082-64-5) 4-fluorobenzylsulfanyl / sulfamoylphenyl ethylamide Unknown (structural analog) Higher polarity (sulfonamide group)
Methyl 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoate (from FAK inhibitor study) 4-(morpholinomethyl)phenylamino / methyl benzoate FAK inhibitor (IC₅₀ = 0.12 µM) Enhanced solubility (morpholine moiety)
TP0903 (41037624-75-1) 4-((4-methylpiperazin-1-yl)methyl)phenylamino / dimethylbenzenesulfonamide Anti-AXL antibody-drug conjugate (ADC) Basic piperazine group; sulfonamide linker
5-Chloro-2-[(2-methylbenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide (901660-27-3) 2-methylbenzylsulfanyl / 2,6-dimethylphenylamide Unknown (structural analog) Steric hindrance (methyl groups)

Key Findings:

Substituent Effects on Activity: The 4-chlorobenzylsulfanyl group in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets, similar to the 4-fluorobenzylsulfanyl analog (CAS: 873082-64-5) . Replacement of the benzylsulfanyl group with a morpholinomethylphenylamino group (as in FAK inhibitors) introduces hydrogen-bonding capacity, improving solubility and target affinity .

Terminal Group Modifications: The methyl benzoate moiety in the target compound contrasts with sulfonamide (TP0903) or amide (901660-27-3) termini. Sulfonamide-linked compounds (e.g., TP0903) exhibit enhanced stability and are frequently used in ADCs due to their robust conjugation chemistry .

Crystallographic Insights :

  • Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate (CAS: N/A) forms intermolecular N–H⋯N and C–Cl⋯O interactions in its crystal lattice, which may influence packing density and melting point . The target compound likely exhibits similar behavior due to structural homology.

Biological Relevance: Pyrimidine derivatives with chloro and sulfanyl groups (e.g., FAK inhibitors) show nanomolar-level kinase inhibition, suggesting the target compound may share mechanistic pathways .

Biological Activity

Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H15Cl2N3O3SC_{20}H_{15}Cl_{2}N_{3}O_{3}S, with a molecular weight of 448.3 g/mol. Its structure features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H15Cl2N3O3SC_{20}H_{15}Cl_{2}N_{3}O_{3}S
Molecular Weight448.3 g/mol
CAS Number901660-13-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in tumor growth, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have investigated the compound's anticancer properties through in vitro assays. The National Cancer Institute (NCI) conducted screening against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, and breast cancer cells.

NCI Screening Results

Cell Line TypeGrowth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The average growth inhibition across various cell lines was approximately 104.68%, indicating that while the compound exhibits some level of activity, it may not be potent enough for therapeutic use without further modification or combination with other agents .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in MDPI highlighted the compound's low-level anticancer activity, suggesting that further structural optimization might enhance its efficacy against specific cancer types .
  • Enzyme Inhibition Studies : Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in cancer progression and metastasis. This suggests that this compound may also exhibit similar inhibitory effects, although specific enzyme targets require further investigation.

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